But-3-énoate de 2,5-dioxopyrrolidin-1-yle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

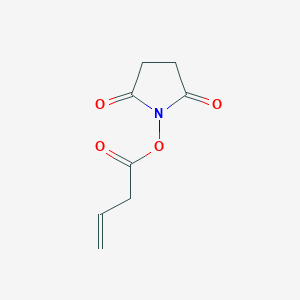

2,5-Dioxopyrrolidin-1-yl but-3-enoate is a chemical compound with the molecular formula C8H9NO4. It is also known by its IUPAC name, 1-(3-butenoyloxy)-2,5-pyrrolidinedione. This compound is characterized by its pyrrolidine-2,5-dione core structure, which is functionalized with a butenoyloxy group. It has a molecular weight of 183.16 g/mol and a melting point of 34-35°C .

Applications De Recherche Scientifique

2,5-Dioxopyrrolidin-1-yl but-3-enoate has several scientific research applications:

Biology: The compound’s derivatives have been studied for their potential anticonvulsant properties.

Medicine: Research has explored its use in developing new anticonvulsant drugs with hybrid structures.

Industry: It is utilized in the production of specialized chemicals and materials, although specific industrial applications are not extensively documented.

Mécanisme D'action

Target of Action

It is known that similar compounds can interact with proteins, modifying lysine residues .

Mode of Action

It is suggested that it may act as a protein crosslinker . This means it could form covalent bonds between different protein molecules, altering their structure and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,5-Dioxopyrrolidin-1-yl but-3-enoate, it is recommended to be stored at a temperature of 4°C . This suggests that temperature could be an important environmental factor affecting its stability.

Analyse Biochimique

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl but-3-enoate plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with nucleophilic groups in proteins and enzymes. This compound interacts with various enzymes, such as esterases and proteases, through nucleophilic attack on the carbonyl carbon of the ester group. The interaction often results in the formation of stable covalent adducts, which can inhibit enzyme activity or alter protein function. Additionally, 2,5-Dioxopyrrolidin-1-yl but-3-enoate can form cross-links between proteins, thereby affecting protein-protein interactions and cellular signaling pathways .

Cellular Effects

The effects of 2,5-Dioxopyrrolidin-1-yl but-3-enoate on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell function by modifying proteins and enzymes involved in critical cellular processes. For instance, it can affect cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. In some cases, 2,5-Dioxopyrrolidin-1-yl but-3-enoate has been shown to induce apoptosis in certain cell types by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

At the molecular level, 2,5-Dioxopyrrolidin-1-yl but-3-enoate exerts its effects primarily through covalent modification of biomolecules. The compound’s ester group is highly reactive towards nucleophiles, such as amino groups in proteins and enzymes. This reactivity allows 2,5-Dioxopyrrolidin-1-yl but-3-enoate to form covalent bonds with target biomolecules, leading to enzyme inhibition or activation, changes in protein function, and alterations in gene expression. The compound can also act as a cross-linking agent, stabilizing protein complexes and affecting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl but-3-enoate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that 2,5-Dioxopyrrolidin-1-yl but-3-enoate can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,5-Dioxopyrrolidin-1-yl but-3-enoate in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At higher doses, 2,5-Dioxopyrrolidin-1-yl but-3-enoate can induce toxic effects, such as liver damage, renal impairment, and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects without adverse outcomes. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies .

Metabolic Pathways

2,5-Dioxopyrrolidin-1-yl but-3-enoate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, leading to the formation of reactive intermediates that can further interact with other biomolecules. These metabolic reactions can affect metabolic flux and alter metabolite levels in cells. Additionally, 2,5-Dioxopyrrolidin-1-yl but-3-enoate can influence the activity of key metabolic enzymes, thereby modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl but-3-enoate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 2,5-Dioxopyrrolidin-1-yl but-3-enoate can bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of 2,5-Dioxopyrrolidin-1-yl but-3-enoate is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. In these compartments, 2,5-Dioxopyrrolidin-1-yl but-3-enoate can exert its effects by modifying local proteins and enzymes, thereby influencing cellular processes and functions .

Méthodes De Préparation

The synthesis of 2,5-Dioxopyrrolidin-1-yl but-3-enoate can be achieved through a solvent-controlled two-step one-pot process. This involves the Michael addition of aliphatic secondary amines to terminal carbonyl alkynes, followed by β-bromination or chlorination of the obtained enamines. The reaction is typically carried out in toluene as the solvent, using chain alkyl propiolates as the alkynyl substrates

Analyse Des Réactions Chimiques

2,5-Dioxopyrrolidin-1-yl but-3-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: The compound can undergo substitution reactions, particularly at the butenoyloxy group. Common reagents for these reactions include halogens and nucleophiles.

Comparaison Avec Des Composés Similaires

2,5-Dioxopyrrolidin-1-yl but-3-enoate can be compared with similar compounds such as:

2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound is used in the synthesis of thiazole, pyrazole, and pyridine derivatives with potential biological activity.

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has similar structural features and is used in various chemical syntheses.

3-(2,5-dioxopyrrolidin-1-yl)acrylate: This compound is synthesized using a similar solvent-controlled protocol and has applications in organic synthesis.

Activité Biologique

2,5-Dioxopyrrolidin-1-yl but-3-enoate, also known as 1-(3-butenoyloxy)-2,5-pyrrolidinedione, is an organic compound with significant biological activity attributed to its unique structural features. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2,5-Dioxopyrrolidin-1-yl but-3-enoate is C8H9NO4, with a molecular weight of approximately 183.16 g/mol. The compound features a pyrrolidine core functionalized with a butenoyloxy group, which enhances its reactivity towards nucleophiles. This reactivity is pivotal in mediating various biochemical interactions.

2,5-Dioxopyrrolidin-1-yl but-3-enoate exhibits several mechanisms of action:

- Covalent Bond Formation : The compound interacts with nucleophilic groups in proteins and enzymes through nucleophilic attacks on carbonyl carbons within ester groups. This interaction leads to the formation of stable covalent adducts, which can inhibit enzymatic activity or alter protein function.

- Protein Crosslinking : The ability to modify lysine residues in proteins suggests that this compound can act as a protein crosslinker. Such modifications may influence cellular signaling pathways and protein-protein interactions, potentially impacting various physiological processes .

- Anticonvulsant Properties : Recent studies indicate that derivatives of this compound may exhibit anticonvulsant effects, making it a candidate for further pharmacological exploration in treating seizure disorders .

Biochemical Interactions

The compound's interactions with various enzymes have been characterized in detail:

- Enzyme Inhibition : 2,5-Dioxopyrrolidin-1-yl but-3-enoate has shown the ability to inhibit enzymes such as esterases and proteases by forming covalent bonds that disrupt their normal function.

- Influence on Cellular Signaling : By modifying protein interactions, the compound may alter signaling pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Activity

In a preclinical study using the rat 6 Hz model of partial seizures, derivatives of 2,5-Dioxopyrrolidin-1-yl but-3-enoate demonstrated significant anticonvulsant effects. The study assessed various doses and reported a dose-dependent reduction in seizure frequency, highlighting the potential therapeutic application of this compound in epilepsy management .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) but-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYWAFUUESAUHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.